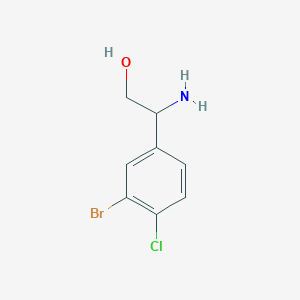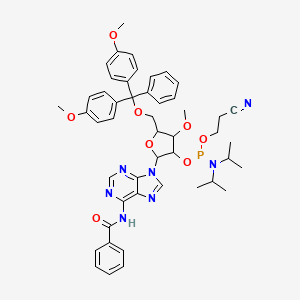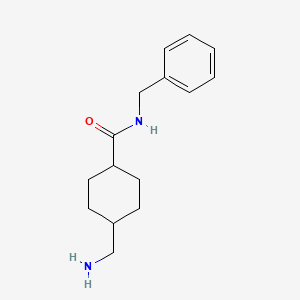
Helieianeoside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Helieianeoside B is a naturally occurring compound belonging to the class of flavonoids. It is known for its complex structure, which includes multiple sugar moieties attached to a flavonoid backbone. This compound has been isolated from various plant sources and is recognized for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Helieianeoside B typically involves the glycosylation of a flavonoid aglycone with specific sugar donors. The reaction conditions often require the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources followed by purification using chromatographic techniques. Alternatively, biotechnological methods employing genetically engineered microorganisms can be used to produce the compound in large quantities. These methods offer the advantage of sustainability and scalability.
化学反応の分析
Types of Reactions: Helieianeoside B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the flavonoid backbone, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific positions on the flavonoid ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.
科学的研究の応用
Helieianeoside B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Biology: Research has shown that this compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including its role in preventing oxidative stress-related diseases.
Industry: this compound is used in the development of natural health products and dietary supplements due to its bioactive properties.
作用機序
The mechanism of action of Helieianeoside B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
類似化合物との比較
Helieianeoside B can be compared with other similar flavonoid glycosides, such as:
Quercetin 3-glucoside: Similar in structure but differs in the type and position of sugar moieties.
Rutin: Another flavonoid glycoside with different biological activities.
Kaempferol 3-rutinoside: Shares a similar flavonoid backbone but has different sugar attachments.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. This distinct structure makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C32H38O20 |
|---|---|
分子量 |
742.6 g/mol |
IUPAC名 |
3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)24(43)29(52-31-26(45)23(42)21(40)17(50-31)8-47-30-25(44)20(39)15(37)7-46-30)32(48-9)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3 |
InChIキー |
GBLIGVGNDPHVIN-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)









